ML381 -

ML381

Catalog Number: EVT-276345
CAS Number:
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ML381, also known as VU0488130, is a novel M5-orthosteric antagonist possessing a high degree of muscarinic subtype selectivity.
Overview

ML381, also known as VU0488130, is a novel compound classified as an orthosteric antagonist of the muscarinic acetylcholine receptor subtype M5. This compound has garnered attention for its potential applications in neurological research and therapeutics. ML381 is recognized for its selectivity towards the M5 receptor, distinguishing it from other muscarinic receptor antagonists, which often exhibit broader activity across multiple receptor subtypes. The compound demonstrates significant potency in both human and rat models, making it a valuable tool for studying the physiological roles of the M5 receptor in the central nervous system.

Source and Classification

ML381 is synthesized as part of a broader effort to develop selective muscarinic receptor antagonists. It has been characterized in various studies for its pharmacological profile and potential therapeutic applications. The classification of ML381 falls under small molecule pharmaceuticals targeting specific receptor interactions, particularly focusing on the muscarinic acetylcholine receptor family.

Synthesis Analysis

The synthesis of ML381 involves several key steps that focus on achieving high selectivity and potency for the M5 receptor. The compound's synthesis typically starts with the formation of a core structure that allows for modifications to enhance binding affinity and specificity.

Methods and Technical Details

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds that serve as precursors.
  2. Reactions: Key reactions may include:
    • Substitution Reactions: Introducing functional groups that enhance receptor binding.
    • Coupling Reactions: Forming bonds between different molecular fragments to create the final structure.
  3. Purification: After synthesis, ML381 is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

ML381's molecular structure is crucial for its function as an antagonist at the M5 muscarinic receptor.

Structure and Data

  • Chemical Formula: The specific chemical formula of ML381 includes various functional groups that contribute to its pharmacological activity.
  • 3D Structure: The three-dimensional conformation of ML381 has been elucidated through techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with the M5 receptor.
Chemical Reactions Analysis

ML381 undergoes various chemical reactions that are essential for its pharmacological activity.

Reactions and Technical Details

  1. Binding Interactions: ML381 interacts with the M5 receptor through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  2. Metabolism: The compound is subject to metabolic processes within biological systems, which may involve oxidation or conjugation reactions leading to inactive metabolites.
Mechanism of Action

The mechanism of action of ML381 primarily involves its role as an antagonist at the M5 muscarinic acetylcholine receptor.

Process and Data

  • Receptor Binding: Upon administration, ML381 binds to the orthosteric site of the M5 receptor, inhibiting the action of acetylcholine.
  • Physiological Effects: This antagonistic action can lead to a range of physiological effects, including modulation of neurotransmitter release and alterations in neuronal excitability.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of ML381 is essential for evaluating its potential applications.

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility characteristics are important for formulation; ML381 is expected to have favorable solubility profiles in biological solvents.

Chemical Properties

  • Stability: The stability of ML381 under various conditions (e.g., temperature, pH) is crucial for its use in research and potential therapeutic applications.
  • pKa Values: These values indicate the ionization state of ML381 at physiological pH, influencing its absorption and distribution within biological systems.
Applications

ML381 has significant potential in scientific research, particularly in studies related to neurological disorders.

  • Research Tool: As a selective antagonist for the M5 muscarinic receptor, ML381 serves as an important tool for investigating the role of this receptor subtype in various physiological processes.
  • Therapeutic Potential: There is ongoing exploration into the therapeutic implications of targeting M5 receptors in conditions such as schizophrenia, Alzheimer's disease, and other cognitive disorders.
Introduction to Muscarinic Acetylcholine Receptors (mAChRs) and M5 Subtype

Muscarinic acetylcholine receptors (mAChRs) belong to the G protein-coupled receptor (GPCR) superfamily and mediate the physiological effects of acetylcholine in the central and peripheral nervous systems. These receptors regulate critical processes including cognition, memory, autonomic functions, and motor control. The five mAChR subtypes (M1–M5) exhibit distinct signaling pathways and tissue distributions, making subtype-selective targeting essential for precise therapeutic interventions. Among these, the M5 subtype remains the least characterized due to historical challenges in developing selective pharmacological tools. The discovery of ML381 (VU0488130) represents a breakthrough in enabling specific investigation of M5 receptor functions [2] [9].

Overview of mAChR Subtypes (M1–M5) and Their Physiological Roles

The mAChR family comprises five subtypes classified by their G-protein coupling and downstream signaling:

  • M1, M3, M5 receptors couple to Gq/G11 proteins, activating phospholipase C-β (PLC-β). This triggers inositol trisphosphate (IP3)-mediated calcium release and diacylglycerol (DAG)-dependent protein kinase C (PKC) activation, resulting in excitatory cellular responses [5] [7].
  • M2 and M4 receptors signal through Gi/Go proteins, inhibiting adenylate cyclase and reducing cyclic AMP (cAMP) production, leading to inhibitory effects [5].

Table 1: Physiological Roles of mAChR Subtypes

SubtypeG-Protein CouplingPrimary Tissue LocalizationKey Physiological Functions
M1GqCortex, hippocampus, gangliaCognitive processing, synaptic plasticity
M2GiHeart, brainstemHeart rate reduction, presynaptic inhibition
M3GqSmooth muscle, glandsBronchoconstriction, vasodilation, secretion
M4GiStriatum, basal gangliaMotor control, dopamine modulation
M5GqSubstantia nigra, VTADopamine release, cerebral vasodilation

M5 receptors are predominantly localized to dopaminergic neurons in the substantia nigra and ventral tegmental area (VTA), where they modulate mesolimbic dopamine release. Though comprising <2% of total CNS mAChRs, M5 receptors influence reward pathways and addiction behaviors. They also mediate cerebral vasodilation via endothelial nitric oxide synthase (NOS) activation [5] [8] [9].

Challenges in mAChR Subtype-Specific Ligand Development

Developing subtype-selective mAChR ligands faces significant hurdles due to:

  • Extreme Conservation: The orthosteric acetylcholine-binding site shares >80% sequence homology across M1–M5 subtypes, complicating selective targeting [2] [7].
  • Screening Limitations: Early functional assays struggled to distinguish allosteric vs. orthosteric binding mechanisms. High-throughput screening (HTS) campaigns required parallel testing against all five subtypes to exclude cross-reactivity [3].
  • Pharmacological Gaps: Prior to ML381, only non-selective antagonists (e.g., scopolamine) or weakly selective tools (e.g., VU0480131, M5 Ki = 1.3 µM) existed. Allosteric modulators like ML375 (M5 NAM) showed promise but lacked orthosteric binding specificity [3] [9].

These challenges delayed M5 research for decades, necessitating genetic knockout models for initial functional studies [4] [9].

Rationale for Targeting M5 mAChR in Neurological Research

Selective M5 antagonism holds therapeutic potential based on robust preclinical evidence:

  • Dopaminergic Regulation: M5 receptors colocalize with dopamine neurons in the VTA. Knockout mice (M5−/−) exhibit reduced dopamine release in the nucleus accumbens and attenuated behavioral responses to cocaine and ethanol [3] [9].
  • Addiction Pathways: M5 deletion reduces drug self-administration and conditioned place preference without affecting feeding behavior, indicating specific modulation of reward circuits [2] [3].
  • Neurological Disorders: M5 receptors modulate cerebral blood flow via endothelial-dependent vasodilation. Dysregulation is implicated in Parkinson’s disease and substance use disorders [5] [8].

Thus, M5-selective antagonists like ML381 enable mechanistic studies of addiction and may inform novel therapeutics lacking broad anticholinergic side effects [2] [7].

Properties

Product Name

ML381

IUPAC Name

5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C21H21N3O4/c1-14(19-9-4-5-10-22-19)24(3)21(26)20-12-18(28-23-20)13-27-17-8-6-7-16(11-17)15(2)25/h4-12,14H,13H2,1-3H3/t14-/m0/s1

InChI Key

JMYDHMCYZKRDPD-AWEZNQCLSA-N

SMILES

CC(C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C

Solubility

Soluble in DMSO

Synonyms

ML381; ML 381; ML-381; VU0488130; VU-0488130; VU 0488130.

Canonical SMILES

CC(C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.